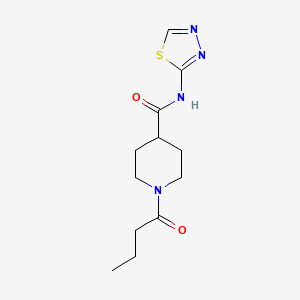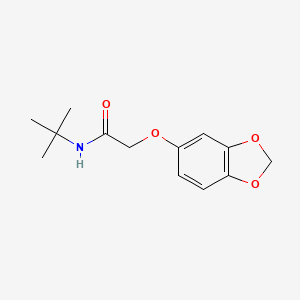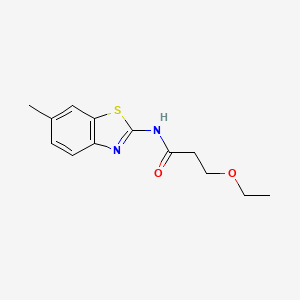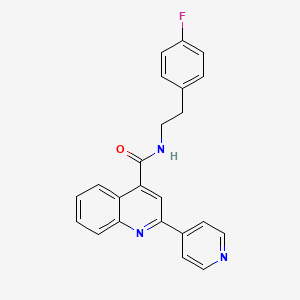![molecular formula C25H21ClO5 B11162540 7-[(4-chlorobenzyl)oxy]-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B11162540.png)
7-[(4-chlorobenzyl)oxy]-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-chlorobenzyl)oxy]-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex molecular structure, which includes chlorobenzyl and ethoxyphenoxy groups attached to a chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-chlorobenzyl)oxy]-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the chromen-4-one core. The process may include:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the chromen-4-one core.
Attachment of the Ethoxyphenoxy Group: The ethoxyphenoxy group is typically introduced via etherification reactions, where an ethoxyphenol derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(4-chlorobenzyl)oxy]-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl and ethoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
7-[(4-chlorobenzyl)oxy]-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 7-[(4-chlorobenzyl)oxy]-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: It can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Modulating Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-chlorobenzyl)oxy]-3-phenoxy-4H-chromen-4-one
- 7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one
- 7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
Compared to similar compounds, 7-[(4-chlorobenzyl)oxy]-3-(4-ethoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of both chlorobenzyl and ethoxyphenoxy groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21ClO5 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-3-(4-ethoxyphenoxy)-2-methylchromen-4-one |
InChI |
InChI=1S/C25H21ClO5/c1-3-28-19-8-10-20(11-9-19)31-25-16(2)30-23-14-21(12-13-22(23)24(25)27)29-15-17-4-6-18(26)7-5-17/h4-14H,3,15H2,1-2H3 |
InChI Key |
NMUSPQDVUKSQAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11162466.png)
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B11162468.png)
![1-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]propan-1-one](/img/structure/B11162470.png)
![[1-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11162472.png)


![1-[(3-chlorophenyl)carbonyl]-N,N-dimethylpiperidine-4-carboxamide](/img/structure/B11162495.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B11162506.png)


![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(propanoylamino)benzamide](/img/structure/B11162524.png)
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11162532.png)
![Ethyl 4-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11162533.png)
![N-[4-(benzyloxy)phenyl]-4-(propanoylamino)benzamide](/img/structure/B11162542.png)
